molecular formula C12H13BrN2O B1483653 2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2091123-62-3

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B1483653
CAS No.: 2091123-62-3
M. Wt: 281.15 g/mol
InChI Key: KTUJTOKWMTYOBG-UHFFFAOYSA-N
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Description

The compound “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol” is a derivative of pyrazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom, a methyl group, and a phenyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through reactions involving pyrazole derivatives. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer various compounds .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring are a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl group at the 3-position .


Chemical Reactions Analysis

The compound, being a derivative of pyrazole, may participate in various chemical reactions. Pyrazoles have been reported to show a broad range of chemical and biological properties . They have been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Scientific Research Applications

Synthesis and Characterization

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)ethan-1-ol serves as a key intermediate in the synthesis of a wide range of chemical compounds due to its reactive bromo and hydroxy functional groups. These groups facilitate further functionalization through various organic synthesis reactions such as metalation reactions, transition-metal-catalyzed cross-coupling reactions, and the formation of condensed systems involving ring-oxygen atoms. For instance, the hydroxy group can be transformed into a more stable OMe group, which can be cleaved in subsequent cyclization reactions, highlighting the compound's utility in complex molecule synthesis (Kleizienė et al., 2009).

Potential Biological Activities

The structure of this compound suggests potential for biological activity, as derivatives of pyrazole compounds have been explored for various pharmacological activities. Alkylation of pyrazol derivatives, for example, has led to the synthesis of compounds exhibiting potential biological activity, suggesting the importance of such scaffolds in drug development (Vydzhak et al., 2017).

Structural Analysis

The detailed structural characterization of pyrazole compounds, including X-ray diffraction studies, provides insights into their molecular configurations, crystal packing, and intermolecular interactions. These analyses are crucial for understanding the physical and chemical properties of the compounds, which can be related to their reactivity and potential applications in material science or as pharmaceutical agents. The study of a structurally similar pyrazoline compound highlights the utility of such analyses in elucidating compound features (Delgado et al., 2020).

Catalytic Applications

The compound's structure is conducive to modifications that enable the synthesis of biologically significant molecules. For instance, the use of pyrazole derivatives in electrochemically induced catalytic reactions demonstrates their versatility in creating compounds with potential pharmacological properties. This indicates the broader applicability of this compound in facilitating diverse chemical transformations (Elinson et al., 2008).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and its use in the synthesis of new drugs. Pyrazole derivatives have been reported to show a broad range of biological activities and have become an important synthon in the development of new drugs .

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-9-11(13)12(14-15(9)7-8-16)10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUJTOKWMTYOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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